molecular formula C21H13N3O4S B3716290 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile

Cat. No.: B3716290
M. Wt: 403.4 g/mol
InChI Key: YMDIJZVCXOVLPT-CRAVZTJYSA-N
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Description

The compound “2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile” is a complex organic molecule. It contains several functional groups including a benzodioxole, a thiazole, a nitrophenyl group, and a nitrile group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The benzodioxole and thiazole rings, along with the nitrophenyl group, suggest a highly conjugated system which could have interesting electronic properties .


Physical and Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Properties such as solubility, melting point, boiling point, etc., would depend on the precise arrangement of atoms and the overall shape of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended for use in a biological context, its mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards associated with this compound. Standard safety precautions should be taken when handling any new or unfamiliar compound .

Future Directions

Future studies could aim to synthesize this compound and study its properties in more detail. Potential applications could be explored based on the compound’s reactivity, physical properties, and any biological activity it might exhibit .

Properties

IUPAC Name

(2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4S/c22-11-16(3-1-2-14-4-7-17(8-5-14)24(25)26)21-23-18(12-29-21)15-6-9-19-20(10-15)28-13-27-19/h1-10,12H,13H2/b2-1+,16-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDIJZVCXOVLPT-CRAVZTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C=C/C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile
Reactant of Route 5
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile

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